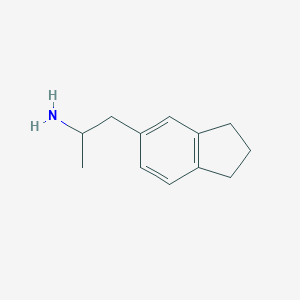

5-(2-Aminopropyl)-2,3-dihydro-1H-indene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-APDI is characterized by the following chemical properties:

- Chemical Formula : C₁₂H₁₇N

- Molar Mass : 175.275 g/mol

- Chirality : Racemic mixture

5-APDI acts as a weakly selective serotonin releasing agent (SSRA) with notable IC50 values for inhibiting the reuptake of neurotransmitters:

- Serotonin : 82 nM

- Dopamine : 1,848 nM

- Norepinephrine : 849 nM

These properties indicate its potential utility in understanding serotonin-related pathways and their implications in mood disorders and other neuropsychiatric conditions .

Psychoactive Research

5-APDI has been studied for its effects as an entactogen, which may provide insights into the treatment of anxiety and depression. Its ability to induce feelings of emotional closeness and empathy has made it a subject of interest in psychopharmacological studies.

Comparative Studies with Other Compounds

Research has demonstrated that while 5-APDI can fully substitute for MBDB (a known entactogen), it does not fully substitute for amphetamine in trained animal models. This distinction aids researchers in understanding the nuanced effects of various psychoactive substances .

Toxicology Studies

The classification of 5-APDI as a Class B drug under the Misuse of Drugs Act since June 2014 highlights concerns regarding its safety profile. Toxicological studies have indicated potential risks associated with its use, necessitating further investigation into its long-term effects and safety compared to other similar compounds .

Case Study 1: Clinical Observations

In clinical settings, reports have indicated that users of 5-APDI experience heightened sensory perception and emotional responses. These observations have led to discussions regarding its potential therapeutic applications in controlled environments.

Case Study 2: Comparative Analysis with Other Entactogens

A comparative analysis between 5-APDI and other entactogens like MDMA has been conducted to evaluate their pharmacodynamics and subjective effects on users. Findings suggest that while both compounds share some similarities, their mechanisms differ significantly, providing insights into their unique therapeutic potentials .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Psychoactive Research | Study of emotional and empathogenic effects | Potential for treating anxiety/depression |

| Comparative Studies | Analysis against MBDB and amphetamines | Distinct substitution profiles |

| Toxicology | Safety assessments under controlled conditions | Classified as Class B drug |

| Clinical Observations | User experiences in therapeutic settings | Heightened sensory perception reported |

Propriétés

Numéro CAS |

152624-02-7 |

|---|---|

Formule moléculaire |

C12H17N |

Poids moléculaire |

175.27 g/mol |

Nom IUPAC |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |

InChI |

InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |

Clé InChI |

QYVNZHBQYJRLEX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N |

SMILES canonique |

CC(CC1=CC2=C(CCC2)C=C1)N |

Synonymes |

5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.